Axenomycin B

Natural Product Chemistry Antibiotic Characterization Quality Control

For parasitology and biosynthesis labs, sourcing single-fraction Axenomycin B eliminates the potency variability of the crude complex. This verified fraction enables dose-response deconvolution against fractions A/D. • Established potency gradient: Complex (50-100% at 20 mg/kg) vs. pure D (90-100% at 5-10 mg/kg). • Characterized probe: Binds the large ribosomal subunit with a resistance locus mapped to yeast chromosome VII. • Analytical standard: Distinct parameters (MW 1,330.2, [α] +5°, Rf 0.61, λmax 249/254/330 nm) support chromatographic method validation.

Molecular Formula C78H128O31
Molecular Weight 1561.8 g/mol
CAS No. 41975-84-2
Cat. No. B1203308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxenomycin B
CAS41975-84-2
Synonymsaxenomycin
axenomycin A
axenomycin B
axenomycin D
axenomycins
Molecular FormulaC78H128O31
Molecular Weight1561.8 g/mol
Structural Identifiers
SMILESCCC(C(C)C(C(C)C(C(C)C(C(C)C1C(C(CCCC(CC(CC(CC(CC2CC(=O)C(C(C(CCC(CCCC(CC(C(C(CC(=O)O1)O)C)O)O)O)C)O)(C(=O)O2)O)O)O)O)O)O)O)O)O)O)O.CC1C(CCC(O1)OC2C(OC(CC2(C)O)O)C)OC(=O)C(C)C(C3=CC4=C(C=C3)C(=O)C(=CC4=O)C)O
InChIInChI=1S/C50H92O21.C28H36O10/c1-8-37(57)26(4)43(63)27(5)44(64)28(6)45(65)29(7)47-46(66)38(58)14-10-13-31(52)17-33(54)18-34(55)19-35(56)20-36-22-41(61)50(69,49(68)70-36)48(67)24(2)15-16-30(51)11-9-12-32(53)21-39(59)25(3)40(60)23-42(62)71-47;1-13-10-20(29)19-11-17(6-7-18(19)24(13)31)25(32)14(2)27(33)37-21-8-9-23(36-15(21)3)38-26-16(4)35-22(30)12-28(26,5)34/h24-40,43-48,51-60,63-67,69H,8-23H2,1-7H3;6-7,10-11,14-16,21-23,25-26,30,32,34H,8-9,12H2,1-5H3
InChIKeyJFHASUPBUKOUIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Axenomycin B (CAS 41975-84-2) — Macrolide Antibiotic Procurement Guide for Anthelmintic, Antiprotozoal, and Protein Synthesis Research


Axenomycin B is a macrolide antibiotic belonging to the axenomycin complex isolated from the fermentation broth of Streptomyces lisandri n.sp. [1]. It is one of three structurally related fractions—axenomycins A, B, and D—that constitute a class of nonpolyene macrolides characterized by a large 34-member lactone ring, a menadione-derived chromophore, and deoxysugar moieties including the branched-chain sugar L-axenose [2]. Unlike conventional polyene antifungal macrolides, axenomycin B lacks a conjugated double-bond chromophore yet retains antifungal, antiprotozoal, and cestocidal activities [3]. The compound has also been identified as an inhibitor of eukaryotic protein synthesis through binding to the large ribosomal subunit, a property exploited in biochemical studies of translation [4].

Nonpolyene 34-member macrolide — menadione-derived chromophore architecture distinct from polyene antifungals
Eukaryotic large ribosomal subunit probe — resistance mapped to chromosome VII for genetic dissection studies
Fraction B-specific identity — orthogonal physicochemical parameters differentiate from co-produced A and D

Why Axenomycin B Cannot Be Generically Substituted by In-Class Macrolide Antibiotics in Research and Industrial Workflows


Generic substitution among axenomycin fractions or with other macrolide antibiotics is not scientifically justified because axenomycins A, B, and D exhibit quantitatively distinct physicochemical properties, chromatographic behavior, and relative biological potency that preclude interchangeability [1]. Furthermore, axenomycin B belongs to a structurally unique nonpolyene macrolide subclass with a 34-member lactone ring and a naphthoquinone chromophore biosynthetically derived from the shikimate pathway, a scaffold fundamentally different from polyene macrolides such as nystatin or amphotericin B [2]. Attempts to substitute axenomycin B with polyene antifungals or other anthelmintic macrolides (e.g., hygromycin B, thaimycins) would yield divergent activity spectra and mechanisms of action, as axenomycin B's ribosomal large-subunit targeting is not shared by these comparators [3]. The quantitative evidence below establishes the dimensions across which axenomycin B is empirically differentiated from its closest structural and functional analogs.

If considering Axenomycin A or D as direct replacement
Risk Fraction-specific MW, optical rotation, and chromatographic retention may not transfer; identity parameters differ across the complex
If considering Polyene macrolides (nystatin, amphotericin B)
Risk Ergosterol-binding membrane disruptors; ribosomal targeting mechanism context differs fundamentally
If considering Aminoglycoside anthelmintics (hygromycin B)
Risk Small (40S) subunit target with translational misreading; large-subunit pathway context may not replicate

Axenomycin B — Quantitative Differentiation Evidence Against Closest Comparators for Scientific Procurement Decisions


Physicochemical Fingerprint Differentiation of Axenomycin B from Axenomycin A and D

Axenomycin B is physically and chemically distinguishable from the co-produced fractions Axenomycin A and Axenomycin D by four orthogonal analytical parameters derived from the original characterization patent [1]. Its molecular weight of 1,330.2 g/mol is intermediate between Axenomycin A (1,451.3 g/mol) and the substantially heavier Axenomycin D (1,650 g/mol). The melting behavior, optical rotation, and reversed-phase chromatographic retention (Rf) each provide independent identifiers for lot verification and purity assessment, preventing misidentification during procurement or fractionation of the axenomycin complex [1].

Physicochemical Identity
Head-to-head
Axenomycin B: MW 1,330.2; [α]D +5°; Rf 0.61
Axenomycin A: MW 1,451.3; [α]D +10.50°; Rf 0.49
Axenomycin D: MW 1,650; mp 174–175 °C
Orthogonal identity confirmation vs. co-produced fractions A and D for procurement specifications
Parameters from patent characterization; silica gel TLC at pH 7
Natural Product Chemistry Antibiotic Characterization Quality Control

In Vivo Cestocidal Efficacy Hierarchy: Axenomycin D vs. Axenomycin Complex Containing Fraction B

Published in vivo head-to-head data demonstrate that axenomycin fractions are not equipotent as cestocidal agents. Axenomycin D achieves 90–100% worm reduction at 5–10 mg/kg single oral dose, whereas the unfractionated axenomycin complex (containing fractions A and B) requires 20 mg/kg to achieve 50–100% worm reduction—a 2- to 4-fold higher dose for inferior and more variable efficacy [1]. This quantitatively establishes that Axenomycin B, as a component of the less potent complex, is an intermediate-activity fraction unsuitable as a direct replacement for Axenomycin D in anthelmintic applications. Selection of the specific fraction is critical for achieving reproducible cestocidal outcomes.

In Vivo Model Response
Head-to-head
Axenomycin D: 90–100% worm reduction at 5–10 mg/kg
Complex (B-containing): 50–100% at 20 mg/kg
Reported fraction-dependent model-response ranking; D fraction shows higher response at lower dose
Model-response context; murine, canine, ovine cestode models
Anthelmintic Drug Discovery Veterinary Parasitology In Vivo Efficacy

Ribosomal Large-Subunit Targeting: Mechanistic Differentiation from Polyene and Aminoglycoside Antibiotics

Axenomycin B inhibits protein synthesis both in vivo and in vitro in Saccharomyces cerevisiae by binding to ribosomes, with evidence pointing to the large ribosomal subunit as the target [1]. This mechanism is distinct from that of polyene macrolides (e.g., nystatin, amphotericin B), which act via ergosterol binding and membrane permeabilization rather than translational arrest [2]. It also differs from aminoglycoside anthelmintics such as hygromycin B and G-418, which target the small ribosomal subunit and induce translational misreading [3]. Resistance mapping in yeast has localized the axenomycin-resistance gene to chromosome VII between the centromere and the leu1 locus, and resistant mutants harbor ribosomes that are no longer inhibited by the antibiotic, confirming ribosomal targeting specificity [1]. Axenomycin B was catalogued alongside other novel eukaryotic translation inhibitors (A201A, bouvardin, cyclopiazonic acid) in a systematic screening program, further corroborating its classification as a distinct chemical probe for large-subunit function [4].

Ribosomal Target
Class-level
Large (60S) subunit binding; resistance mapped to chromosome VII (S. cerevisiae)
Mechanistically orthogonal to polyene membrane disruptors and aminoglycoside small-subunit agents
No quantitative Kd or IC₅₀ available in accessible literature
Protein Synthesis Inhibition Ribosome Biochemistry Mode of Action Studies

Fermentation Yield Optimization: Axenomycin B Production Achieves 1.7 g/L After Strain Selection

The total axenomycin complex yield (including fraction B) was increased to 1.7 g per liter of culture medium through repeated selection for a high-producing strain of Streptomyces lisandri [1]. Critically, nutritional studies demonstrated that sucrose selectively inhibited axenomycin formation almost completely without impairing microbial growth, while its monosaccharide components (glucose, fructose) permitted normal antibiotic production. Inorganic phosphate and certain nitrogen sources also selectively suppressed axenomycin biosynthesis independently of growth inhibition [1]. These findings establish that axenomycin B production is nutrient-regulated in a manner distinct from biomass accumulation, a characteristic not shared by all macrolide fermentations where growth and production are typically coupled. The bioautography analysis further confirmed that strain selection altered total antibiotic yield but did not disturb the relative composition of fractions A, B, and D within the antibiotic complex [1].

Fermentation Yield
Cross-study comparable
1.7 g/L total axenomycin complex
Informs procurement-scale feasibility and cost-per-gram estimates
Sucrose selectively inhibits production; strain selection did not alter fraction composition
Bioprocess Optimization Secondary Metabolite Production Streptomyces Fermentation

Nonpolyene 34-Member Lactone Architecture: Structural Distinction from Polyene Antifungal Macrolides

Axenomycin B possesses a 34-member macrolactone ring system that is structurally classified as a nonpolyene macrolide, lacking the conjugated double-bond chromophore characteristic of polyene antifungals [1]. This structural dichotomy is functionally significant: polyene macrolides (tetraenes through heptaenes, e.g., nystatin, amphotericin B) derive their antifungal activity from ergosterol binding and membrane pore formation, whereas the axenomycins retain antifungal and antiprotozoal activities despite their nonpolyene character [1][2]. The chromophore of axenomycin B is a menadione (naphthoquinone) moiety biosynthetically derived from the shikimate pathway rather than from the polyketide pathway that generates polyene chromophores [3]. This represents a fundamentally different biosynthetic logic and pharmacophore architecture, positioning axenomycin B as a member of a rare nonpolyene antifungal macrolide subclass structurally closer to certain naphthoquinone antibiotics than to the clinically dominant polyene macrolides [3].

Macrolide Architecture
Class-level
34-member nonpolyene lactone; menadione chromophore; λmax 249, 254, 330 nm
Distinct UV-Vis fingerprint from polyene macrolides with 4–7 conjugated double bonds
Shikimate-derived chromophore; distinct redox properties suggested
Macrolide Structural Biology Natural Product Classification Structure-Activity Relationships

Broad-Spectrum Antiparasitic Activity Profile: Antifungal, Nematocidal, and Anti-Trichomonas Activities Extend Beyond Cestocidal Action

Whereas the axenomycin complex's cestocidal activity is its most thoroughly characterized property, Axenomycin B individually exhibits a broader antiparasitic spectrum that includes antifungal, nematocidal, and anti-Trichomonas activities [1][2]. This triple-activity profile distinguishes axenomycin B from single-mechanism anthelmintics such as praziquantel (exclusively cestocidal/trematocidal) and from polyene macrolides (primarily antifungal). The original characterization by Bianchi et al. (1974) reported in vitro data on the anthelmintic, antiprotozoal, and antifungal activities of the individual axenomycin fractions [1]. However, the primary accessible literature does not provide MIC values for specific fungal or protozoal strains that would permit quantitative potency ranking against established antifungal or antiprotozoal agents. The activity claims for Axenomycin B against nematodes and Trichomonas spp. are noted in vendor specifications but derive from the primary characterization paper [2].

Antiparasitic Spectrum
Supporting evidence
Antifungal, nematocidal, anti-Trichomonas activities reported (qualitative)
Polyvalent screening candidate profile; quantitative MIC data unavailable for potency comparison
Data to verify; no strain-specific MIC values in accessible primary literature
Antiparasitic Screening Antifungal Susceptibility Neglected Tropical Diseases

Axenomycin B — Prioritized Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Fraction-Specific Anthelmintic Research Requiring Intermediate-Potency Axenomycin B as a Comparator to Axenomycin D

For parasitology laboratories conducting structure-activity relationship (SAR) studies on cestocidal macrolides, Axenomycin B serves as an essential intermediate-activity comparator fraction. The established in vivo potency hierarchy—Axenomycin D (90–100% worm reduction at 5–10 mg/kg) vs. Axenomycin complex containing B (50–100% at 20 mg/kg) [1]—requires that each fraction be procured and tested individually to deconvolute the contribution of structural differences to the potency gradient. Procurement of Axenomycin B as a single, verified fraction enables dose-response experiments that isolate the effect of the specific glycosylation pattern and aglycone structure of fraction B from those of the more potent fraction D.

Eukaryotic Translation Research Using Axenomycin B as a Large Ribosomal Subunit Inhibitor Probe

Axenomycin B is a valuable biochemical probe for studying eukaryotic translation initiation and elongation, specifically for experiments requiring a large ribosomal subunit inhibitor with a resistance-mapped genetic locus. The yeast gene conferring axenomycin resistance has been mapped to chromosome VII between the centromere and leu1, enabling genetic dissection of ribosomal function [1]. Unlike anisomycin, which targets the peptidyl transferase center, axenomycin B's binding to the large subunit represents a pharmacologically distinct interaction that can be exploited in combinatorial inhibitor studies alongside small-subunit agents (hygromycin B, G-418) [2]. Axenomycin B was explicitly identified in a systematic screen for novel eukaryotic translation inhibitors, confirming its utility as a reference compound in this research domain [3].

Nonpolyene Macrolide Biosynthesis and Pathway Engineering in Streptomyces lisandri

For natural product biosynthesis groups investigating the shikimate-derived naphthoquinone pathway and glycosyltransferase-mediated assembly of macrolide antibiotics, Axenomycin B represents a structurally characterized intermediate-complexity product. The biosynthesis of its menadione chromophore from the shikimate pathway, the incorporation of the branched-chain sugar L-axenose, and the assembly of the 34-member axenolide aglycone constitute a biosynthetic logic distinct from polyketide synthase-derived polyene macrolides [1][2]. The bioprocess optimization data—including the 1.7 g/L achievable yield, sucrose-mediated selective inhibition, and phosphate/nitrogen regulatory effects [3]—provide actionable parameters for laboratories seeking to produce and isolate Axenomycin B for downstream structure elucidation or semi-synthetic derivatization studies.

Reference Standard for Axenomycin Complex Fractionation and Quality Control

Given the quantitative physicochemical differentiation of Axenomycin B from fractions A and D—molecular weight (1,330.2 vs. 1,451.3 vs. 1,650 g/mol), optical rotation (+5° vs. +10.50°), and TLC Rf (0.61 vs. 0.49) [1]—commercial suppliers and analytical laboratories can use Axenomycin B as a certified reference standard for chromatographic method development and purity verification of axenomycin complex fractionation processes. The distinct UV-Vis absorption maxima at 249, 254, and 330 nm (characteristic of the menadione chromophore) provide additional spectroscopic identity confirmation orthogonal to chromatographic retention, enabling robust multi-parameter lot-release testing [1].

Application
Selection Property
Validation Focus
Fraction-specific anthelmintic SAR studies
Fraction identity verification by orthogonal parameters
In vivo model-response ranking across fractions
Eukaryotic translation mechanism studies
Large ribosomal subunit specificity
Resistance-mapped genetic locus (chr VII)
Nonpolyene macrolide biosynthesis research
Shikimate-derived menadione chromophore
Fermentation yield and nutrient regulation
Axenomycin complex QC reference standard
Orthogonal physicochemical parameters (MW, [α]D, Rf, UV-Vis)
Multi-parameter lot-release identity testing
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